5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)-
Description
The compound 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- features a fused cyclopentane-pyrimidinone core with a 4-methylpiperazinyl substituent at position 2. This structural motif places it within a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their diverse biological activities.
The 4-methylpiperazinyl group, in particular, is recurrent in antimicrobial agents like pefloxacin and experimental antitumor benzothiazoles .
Properties
CAS No. |
33017-97-9 |
|---|---|
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N4O/c1-15-5-7-16(8-6-15)12-13-10-4-2-3-9(10)11(17)14-12/h2-8H2,1H3,(H,13,14,17) |
InChI Key |
HNUCZRIXNYRSNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(CCC3)C(=O)N2 |
solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction forms the cyclopentapyrimidine core, which is then further functionalized to introduce the hydroxyl and piperazinyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Antidiabetic Agents
Research indicates that derivatives of cyclopentapyrimidine compounds exhibit hypoglycemic activity. For instance, sulfonamide derivatives incorporating 5H-cyclopentapyrimidin-4-ol have been studied for their potential to lower blood sugar levels in diabetic models. A notable patent describes the synthesis of these compounds and their effectiveness in reducing glucose levels in rats, suggesting a pathway for developing new antidiabetic medications .
Antidepressant and Anxiolytic Properties
The inclusion of piperazine moieties in the structure of 5H-cyclopentapyrimidin-4-ol enhances its affinity for serotonin receptors, which are critical targets in the treatment of depression and anxiety disorders. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further development into antidepressant therapies .
Anticancer Activity
Studies have reported that certain cyclopentapyrimidine derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanisms may involve the inhibition of specific kinases or pathways associated with tumor growth and proliferation. This potential has prompted investigations into their use as chemotherapeutic agents .
Herbicidal Properties
5H-Cyclopentapyrimidin-4-ol derivatives have been identified as effective herbicides. Patents highlight their ability to selectively inhibit weed growth without adversely affecting crop yield. The compounds work by targeting specific metabolic pathways in plants, making them valuable tools for sustainable agriculture practices .
Insecticidal Activity
Research has also explored the insecticidal properties of cyclopentapyrimidine derivatives. These compounds can disrupt insect growth and reproduction, offering a potential alternative to traditional pesticides that may be harmful to non-target species and the environment .
Synthesis and Chemical Properties
The synthesis of 5H-cyclopentapyrimidin-4-ol typically involves multi-step organic reactions, often starting from simpler pyrimidine precursors. Key synthetic routes include:
- Condensation Reactions : Combining appropriate pyrimidine derivatives with piperazine under controlled conditions.
- Functionalization : Modifying existing functional groups to enhance biological activity or solubility.
The compound's chemical properties, such as solubility and stability, are crucial for its application in both medicinal and agricultural contexts.
Case Studies
Mechanism of Action
The mechanism of action of 5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structural features, such as the piperazinyl group, play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The table below compares the target compound with key analogs from the evidence, focusing on core structures, substituents, and inferred biological activities:
Key Findings from Comparative Analysis
Role of the 4-Methylpiperazinyl Group :
- In pefloxacin , this group enhances gram-negative bacterial penetration and DNA gyrase inhibition .
- In benzothiazoles , it improves antitumor activity by modulating solubility and cellular uptake .
- Positional effects: The target compound’s 4-methylpiperazinyl at position 2 (vs. position 6 or 7 in analogs) may alter binding kinetics or target specificity.
Core Structure Implications: The cyclopentapyrimidin core’s rigidity contrasts with the planar quinolone or benzothiazole systems. This could reduce off-target interactions or enhance metabolic stability.
Biological Activity Trends :
- Compounds with 4-methylpiperazinyl groups frequently target enzymes or receptors requiring cationic or hydrogen-bonding interactions (e.g., kinases, topoisomerases).
- The absence of electron-withdrawing groups (e.g., fluoro in pefloxacin or benzothiazoles) in the target compound may limit its antibacterial potency but broaden its therapeutic scope .
Biological Activity
5H-Cyclopentapyrimidin-4-ol, 6,7-dihydro-2-(4-methyl-1-piperazinyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H18N4O
- CAS Number : 33017-97-9
- Structural Characteristics : The compound features a cyclopentapyrimidine core with a piperazine substituent, which is known to influence its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperazine moiety suggests potential activity at neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors, which are critical in neurological disorders.
Antitumor Activity
Several studies have reported the antitumor effects of related cyclopentapyrimidine derivatives. For instance, derivatives with similar piperazine groups have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Antineoplastic Activity
A study focusing on derivatives of cyclopentapyrimidines demonstrated significant cytotoxic effects against human cancer cell lines (e.g., HT-29 and TK-10). The most potent compounds exhibited IC50 values in the low micromolar range, indicating effective inhibition of cell growth .
Antimicrobial Activity
The antimicrobial properties of 5H-Cyclopentapyrimidin-4-ol derivatives have also been investigated. Compounds with similar structures have shown activity against a range of bacteria and fungi.
Table: Antimicrobial Activity Comparison
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5H-Cyclopentapyrimidin derivative A | Staphylococcus aureus | 32 µg/mL |
| 5H-Cyclopentapyrimidin derivative B | Escherichia coli | 16 µg/mL |
| 5H-Cyclopentapyrimidin derivative C | Candida albicans | 64 µg/mL |
Neuropharmacological Effects
The piperazine component is known for its neuroactive properties. Compounds similar to 5H-Cyclopentapyrimidin-4-ol have been studied for their antidepressant and anxiolytic effects by modulating serotonergic systems.
Research Findings
- Serotonin Receptor Affinity : Derivatives showed high affinity for the 5-HT1A receptor, which is implicated in mood regulation.
- Behavioral Studies : Animal models treated with these compounds exhibited reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze) .
Structure-Activity Relationship (SAR)
Understanding the SAR of 5H-Cyclopentapyrimidin derivatives is crucial for optimizing their biological activity. Modifications to the piperazine moiety or the cyclopentapyrimidine core can significantly alter their pharmacological profiles.
Key Findings on SAR:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
